Benzylideneacetone 4-phenylsemicarbazone
Description
Benzylideneacetone 4-phenylsemicarbazone is a semicarbazone derivative of benzylideneacetone (4-phenyl-3-buten-2-one), a compound widely recognized for its role in organic synthesis and biological applications. Benzylideneacetone itself is synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetone under alkaline conditions . The parent compound exhibits insecticidal activity by inhibiting phenoloxidase (PO) in insects, thereby suppressing immune responses .
Structurally, this compound features a conjugated α,β-unsaturated ketone system linked to a semicarbazone group substituted with a phenyl ring at the N(4) position. This modification is critical for its bioactivity, as seen in related compounds .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)/b13-12+,19-14+ |
InChI Key |
GHYASIZGQZSKIH-OGMPJXADSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE typically involves the reaction of 4-phenyl-3-buten-2-one with phenylsemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analogues
Semicarbazones and thiosemicarbazones derived from aromatic ketones are extensively studied for their antiparasitic, antimicrobial, and antitrypanosomal activities. Below is a comparative analysis of benzylideneacetone 4-phenylsemicarbazone with structurally similar compounds:
Key Observations:
Thiosemicarbazones vs. Semicarbazones: Thiosemicarbazones (e.g., propiophenone 4-phenyl-3-thiosemicarbazone) generally exhibit higher antitrypanosomal activity (IC₅₀ = 7.63 μM) compared to their semicarbazone analogues (IC₅₀ = 62.54 μM for 4’-methylacetophenone derivative) . The sulfur atom in thiosemicarbazones enhances metal chelation and target binding. this compound, lacking sulfur, may have reduced metal-binding capacity but could offer improved selectivity due to its unique conjugated system.
Substituent Effects: The presence of a methyl group in 4’-methylacetophenone derivatives (compound 1) moderately enhances activity compared to unsubstituted propiophenone derivatives (compound 2, IC₅₀ > 100 μM). The N(4)-phenyl group in semicarbazones is critical for bioactivity, as it stabilizes the molecule through π-π interactions with biological targets.
Toxicity and Selectivity: Propiophenone 4-phenylsemicarbazone (compound 2) shows toxicity to Artemia salina larvae (LC₅₀ = 107.49 μM) but low antitrypanosomal activity, resulting in a poor selectivity index (SI = 0.518).
Mechanistic Insights
- Antitrypanosomal Activity: Thiosemicarbazones inhibit Trypanosoma brucei brucei by disrupting redox homeostasis via iron chelation. Semicarbazones, while less potent, may act through alternative pathways such as enzyme inhibition or membrane disruption.
- Insecticidal Activity: Benzylideneacetone itself suppresses phenoloxidase (PO) in insects, leading to immune dysfunction. The semicarbazone derivative could enhance this activity by improving binding to PO or related enzymes.
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